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Compound of Interest

Compound Name: Nilofabicin

Cat. No.: B1668466 Get Quote

For Immediate Release

A deep dive into the antibacterial prowess of Nilofabicin (formerly CG400549), this guide

offers a comprehensive comparison with established antibiotics. We present key experimental

data, detailed methodologies, and visual pathways to elucidate its mechanism and potential for

researchers, scientists, and drug development professionals.

Nilofabicin, a first-in-class inhibitor of the bacterial enzyme enoyl-acyl carrier protein reductase

(FabI), demonstrates potent and selective activity against staphylococcal species, including

multidrug-resistant strains. This guide synthesizes available data to provide an objective

evaluation of its antibacterial efficacy.

Quantitative Efficacy: A Head-to-Head Comparison
The in vitro activity of Nilofabicin has been rigorously evaluated against a panel of clinically

relevant bacteria. The following tables summarize the Minimum Inhibitory Concentration (MIC)

values of Nilofabicin in comparison to other commonly used antibiotics, demonstrating its

potent and targeted spectrum of activity.

Table 1: Comparative in vitro activity of Nilofabicin and other antimicrobial agents against

Staphylococcus aureus
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Antimicrobial Agent MIC₅₀ (µg/mL) MIC₉₀ (µg/mL)

Nilofabicin (CG400549) 0.12 0.25

Oxacillin 64 >64

Vancomycin 1 1

Linezolid 2 2

Ciprofloxacin 32 64

Erythromycin >64 >64

Data sourced from studies on clinical isolates of S. aureus, including methicillin-susceptible

(MSSA) and methicillin-resistant (MRSA) strains.[1]

Table 2: Comparative in vitro activity of Nilofabicin and other antimicrobial agents against

Coagulase-Negative Staphylococci (CoNS)

Antimicrobial Agent MIC₅₀ (µg/mL) MIC₉₀ (µg/mL)

Nilofabicin (CG400549) 0.5 1

Oxacillin 0.25 4

Vancomycin 1 2

Linezolid 1 2

Ciprofloxacin 0.5 32

Erythromycin 0.25 >64

Data sourced from studies on clinical isolates of CoNS.[1]

Table 3: In vitro activity of Nilofabicin against other bacterial species
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Bacterial Species MIC Range (µg/mL)

Streptococcus pneumoniae >64

Enterococcus faecalis >64

Escherichia coli >64

Pseudomonas aeruginosa >64

Nilofabicin shows limited to no activity against these species, highlighting its targeted

spectrum.[1]

Mechanism of Action: Targeting Bacterial Fatty Acid
Synthesis
Nilofabicin exerts its antibacterial effect by specifically inhibiting FabI, a crucial enzyme in the

bacterial fatty acid synthesis (FAS-II) pathway. This pathway is essential for the production of

fatty acids, which are vital components of bacterial cell membranes. The inhibition of FabI

disrupts membrane integrity and leads to bacterial cell death.
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Caption: Bacterial Fatty Acid Synthesis (FAS-II) Pathway and the inhibitory action of

Nilofabicin on FabI.

Experimental Protocols

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/product/b1668466?utm_src=pdf-body
https://www.researchgate.net/publication/6232126_Antistaphylococcal_activities_of_CG400549_a_new_bacterial_enoyl-acyl_carrier_protein_reductase_FabI_inhibitor
https://www.benchchem.com/product/b1668466?utm_src=pdf-body
https://www.benchchem.com/product/b1668466?utm_src=pdf-body-img
https://www.benchchem.com/product/b1668466?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1668466?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


To ensure the reproducibility and clear understanding of the presented data, detailed

methodologies for the key experiments are provided below.

Minimum Inhibitory Concentration (MIC) Determination
by Agar Dilution
The in vitro susceptibility of bacterial isolates to Nilofabicin and comparator agents is

determined using the agar dilution method as recommended by the Clinical and Laboratory

Standards Institute (CLSI).

Preparation of Antimicrobial Solutions: Stock solutions of each antimicrobial agent are

prepared according to the manufacturer's instructions. A series of twofold dilutions are then

made to achieve the desired final concentrations.

Preparation of Agar Plates: Molten Mueller-Hinton agar is cooled to 50°C, and the

appropriate volume of each antimicrobial dilution is added to create a series of agar plates

with varying drug concentrations.

Inoculum Preparation: Bacterial isolates are grown overnight on appropriate agar plates.

Colonies are then suspended in sterile saline to match the turbidity of a 0.5 McFarland

standard (approximately 1.5 x 10⁸ CFU/mL). The suspension is further diluted to yield a final

inoculum of approximately 10⁴ CFU per spot.

Inoculation: A multipoint replicator is used to inoculate the prepared agar plates with the

bacterial suspensions.

Incubation: Plates are incubated at 35-37°C for 16-20 hours in ambient air.

MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial

agent that completely inhibits visible growth of the organism.
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Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination by the agar

dilution method.

Time-Kill Assay
Time-kill assays are performed to evaluate the bactericidal or bacteriostatic activity of an

antimicrobial agent over time.

Inoculum Preparation: A starting inoculum of approximately 5 x 10⁵ CFU/mL is prepared in

cation-adjusted Mueller-Hinton broth.
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Exposure to Antimicrobial: The bacterial suspension is aliquoted into tubes containing the

antimicrobial agent at concentrations corresponding to multiples of the MIC (e.g., 1x, 2x, 4x

MIC), and a growth control tube without the antibiotic.

Incubation and Sampling: The tubes are incubated at 37°C with shaking. At specified time

points (e.g., 0, 2, 4, 8, 12, and 24 hours), aliquots are removed from each tube.

Viable Cell Count: The aliquots are serially diluted in sterile saline and plated onto

appropriate agar plates.

Incubation and Colony Counting: The plates are incubated for 18-24 hours, and the number

of colonies is counted to determine the CFU/mL at each time point.

Data Analysis: The log₁₀ CFU/mL is plotted against time to generate time-kill curves.

Bacteriostatic activity is typically defined as a <3-log₁₀ reduction in CFU/mL from the initial

inoculum, while bactericidal activity is a ≥3-log₁₀ reduction. Studies have shown Nilofabicin
to have bacteriostatic activity against S. aureus.[1]

In Vivo Efficacy in a Mouse Systemic Infection Model
The in vivo efficacy of Nilofabicin is assessed in a murine systemic infection model.

Infection: Mice are infected intraperitoneally or intravenously with a lethal dose of a clinically

relevant bacterial strain (e.g., MRSA).

Treatment: At a specified time post-infection, groups of mice are treated with various doses

of Nilofabicin or a comparator antibiotic, administered via a clinically relevant route (e.g.,

oral or subcutaneous). A control group receives a vehicle.

Monitoring: The survival of the mice in each group is monitored over a period of several

days.

Determination of Efficacy: The 50% effective dose (ED₅₀), the dose that protects 50% of the

infected mice from death, is calculated for each treatment. Studies have demonstrated the in

vivo efficacy of Nilofabicin against systemic S. aureus infections in mice.[1]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b1668466?utm_src=pdf-body
https://www.researchgate.net/publication/6232126_Antistaphylococcal_activities_of_CG400549_a_new_bacterial_enoyl-acyl_carrier_protein_reductase_FabI_inhibitor
https://www.benchchem.com/product/b1668466?utm_src=pdf-body
https://www.benchchem.com/product/b1668466?utm_src=pdf-body
https://www.benchchem.com/product/b1668466?utm_src=pdf-body
https://www.researchgate.net/publication/6232126_Antistaphylococcal_activities_of_CG400549_a_new_bacterial_enoyl-acyl_carrier_protein_reductase_FabI_inhibitor
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1668466?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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